molecular formula C8H16N4 B2583867 5-hexyl-1H-1,2,4-triazol-3-amine CAS No. 77077-42-0

5-hexyl-1H-1,2,4-triazol-3-amine

Cat. No. B2583867
CAS RN: 77077-42-0
M. Wt: 168.244
InChI Key: XGXOJXOGWHWNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexyl-1H-1,2,4-triazol-3-amine is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . These compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . There are two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques like IR, 1H NMR, and 13C NMR . The exact molecular structure of this compound is not available in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied. For example, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . The reaction mixtures were poured into ice-cold water, neutralized to pH 7, and acidified by dropwise addition of a solution of HCl 5% to induce precipitation .

Scientific Research Applications

Applications in Agriculture and Medicine

1,2,4-triazoles, including derivatives like 5-hexyl-1H-1,2,4-triazol-3-amine, play a significant role in both agriculture and medicine. They serve as the basic raw material for the industry of fine organic synthesis, being used in the production of plant protection products like insecticides, fungicides, and growth regulators. In medicine, these compounds form the basis of drugs with antimicrobial, anti-ischemic, and membrane stabilizing effects. Notably, examples include furazonal and cardiotril, highlighting the versatility of 1,2,4-triazoles in creating impactful agricultural and medical products (Nazarov et al., 2021).

Advances in Pharmaceutical Research

1,2,4-triazole derivatives have been a focal point of pharmaceutical research, driven by their potential to produce new drugs with diverse biological activities. Their structural variability allows for the creation of compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel 1,2,4-triazoles is guided by the need for more efficient synthesis methods that consider green chemistry principles, energy savings, and sustainability. The exploration of new derivatives aims at combating emerging diseases and drug-resistant bacteria, underscoring the importance of these compounds in advancing medical science (V. Ferreira et al., 2013).

Role in High-Energy Materials and Anti-Corrosion

The synthesis and physico-chemical properties of 1,2,4-triazole derivatives, including those with hexyl groups, are of interest in the creation of high-energy materials and anti-corrosion additives. Their applications extend beyond the pharmaceutical and agricultural sectors into engineering, metallurgy, and material science. These derivatives are utilized in producing heat-resistant polymers, fluorescent products, and as additives in fuels and oils, demonstrating their broad utility and relevance across various industries (V. Parchenko, 2019).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on their specific structure and functional groups. For example, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the synthesis of novel derivatives with improved biological activities, the development of more efficient synthesis methods, and the exploration of their potential applications in various fields .

properties

IUPAC Name

5-hexyl-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-2-3-4-5-6-7-10-8(9)12-11-7/h2-6H2,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXOJXOGWHWNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.